
1-Chloro-3-(4-fluorophenyl)propan-2-one
Overview
Description
1-Chloro-3-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . It is also known by its IUPAC name, 1-chloro-3-(4-fluorophenyl)acetone . This compound is characterized by the presence of a chloro group and a fluorophenyl group attached to a propanone backbone. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
1-Chloro-3-(4-fluorophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(4-fluorophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Chloro-3-(4-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-(2-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
3-Chloro-4’-fluoropropiophenone: Another closely related compound with similar chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Biological Activity
1-Chloro-3-(4-fluorophenyl)propan-2-one, also known as 4'-chloro-3'-fluoropropiophenone, is an organic compound with the molecular formula C₉H₈ClFO. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.
This compound is characterized by the presence of a chloro group and a fluorophenyl moiety. The synthesis of this compound typically involves Friedel-Crafts acylation, where 4-fluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under controlled conditions to minimize side reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on various enzymes and receptors. This interaction can modulate protein activity, leading to several biological effects:
- Enzyme Inhibition : The compound has been identified as an inhibitor of tyrosinase from Agaricus bisporus, indicating its potential role in regulating melanin production.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects through modulation of signaling pathways involved in inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table outlines key differences:
Compound Name | Structural Differences |
---|---|
1-Chloro-1-(4-chlorophenyl)propan-2-one | Chlorine atom instead of fluorine on the phenyl ring |
1-Chloro-1-(4-bromophenyl)propan-2-one | Bromine atom instead of fluorine on the phenyl ring |
1-Chloro-1-(4-methylphenyl)propan-2-one | Methyl group instead of fluorine on the phenyl ring |
3-Chloro-1-(4-fluorophenyl)propan-1-one | Different positioning of chlorine relative to fluorine |
1-(4-Fluorophenyl)propan-1-one | Lacks chlorine substitution |
The presence of both chloro and fluoro substituents imparts unique electronic properties that influence reactivity and interactions compared to these analogs.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded promising results:
- Tyrosinase Inhibition : A study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment effectively inhibited tyrosinase activity, suggesting potential applications in skin-lightening products.
- Electrophilic Reactivity : The compound's electrophilic nature allows it to form covalent bonds with target proteins, enhancing specificity in drug design. This characteristic has been exploited in developing inhibitors for enzymes involved in various disease pathways .
- Pharmacological Potential : The unique properties of this compound make it a candidate for further investigation in drug development, particularly for conditions involving dysregulated enzyme activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Chloro-3-(4-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to avoid side reactions.
- Temperature : 0–5°C to minimize decomposition of the acyl chloride intermediate.
- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic reactivity.
Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 65–80%, with impurities arising from over-acylation or residual starting materials .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and carbonyl (δ 205–210 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (C₉H₇ClFO⁺: calc. 189.0124, observed 189.0128).
- X-ray Crystallography : SHELXL refinement resolves structural ambiguities, such as the planarity of the ketone group and halogen bonding between Cl and adjacent aromatic π-systems. Crystallization in ethyl acetate/hexane yields monoclinic crystals (space group P2₁/c) .
Q. How can researchers assess the antimicrobial activity of this compound?
- Answer :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).
- Controls : Include fluconazole (antifungal) and ampicillin (antibacterial) as comparators.
- Mechanistic insight : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects. The chloro and fluorophenyl groups enhance membrane disruption, as shown in fluorescence-based membrane permeability assays .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The electron-withdrawing fluorine atom activates the carbonyl group, increasing susceptibility to nucleophilic attack. For example:
- Aminolysis : React with primary amines (e.g., benzylamine) in THF at 60°C to yield 3-amino derivatives.
- Kinetic studies : Monitor reaction progress via HPLC, revealing a second-order dependence on amine concentration.
Substituent effects are quantified using Hammett σ constants: the 4-F group (σ = +0.06) mildly enhances electrophilicity compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs?
- Answer : Contradictions often arise from differences in fluorine positioning (e.g., 3,4-difluoro vs. 4-fluoro). Mitigation strategies include:
- Comparative docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450). The 4-F group enhances hydrophobic binding in enzyme pockets.
- Free-Wilson analysis : Deconstruct bioactivity data to isolate contributions of specific substituents. For example, replacing 4-F with methoxy reduces antifungal potency by 40% .
Q. How can computational methods predict and optimize the metabolic stability of this compound?
- Answer :
- ADMET prediction : Use SwissADME to estimate LogP (2.1) and metabolic sites (e.g., carbonyl reduction).
- MD simulations : GROMACS simulations reveal susceptibility to hepatic CYP3A4-mediated oxidation.
- Derivatization : Introduce methyl groups at the α-carbon to sterically hinder metabolic degradation, improving half-life from 2.1 to 4.3 hours in murine models .
Q. What experimental approaches validate the proposed mechanism of apoptosis induction by this compound in cancer cells?
- Answer :
- Flow cytometry : Annexin V/PI staining confirms apoptosis in HeLa cells (30% apoptotic at 50 µM).
- Western blotting : Detect cleavage of caspase-3 and PARP.
- ROS assays : Use DCFH-DA probe to quantify reactive oxygen species (ROS) generation, linking apoptosis to oxidative stress. Co-treatment with NAC (ROS scavenger) reduces apoptosis by 60% .
Properties
IUPAC Name |
1-chloro-3-(4-fluorophenyl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDUAWJIMUJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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